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Compound of Interest

Compound Name: Luteolin 7-glucuronide

Cat. No.: B191770 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of the flavonoid luteolin and

its metabolite, luteolin 7-glucuronide. The information is compiled from experimental data to

assist in understanding their pharmacokinetic profiles.

Executive Summary
Luteolin, a common dietary flavonoid, exhibits a range of biological activities. However, its

therapeutic potential is often limited by its low bioavailability.[1] Following oral ingestion, luteolin

is extensively and rapidly metabolized in the intestines and liver, a process known as first-pass

metabolism.[2][3] The primary metabolites are glucuronide and sulfate conjugates.[4][5]

Luteolin 7-glucuronide is one of these metabolites. When luteolin glycosides (compounds

where a sugar is attached, similar to glucuronides) are consumed, they are typically hydrolyzed

to luteolin in the small intestine before absorption. Subsequently, the released luteolin

undergoes conjugation to form glucuronides. Therefore, the bioavailability of orally

administered luteolin is inherently linked to the formation of its glucuronides, including luteolin
7-glucuronide. Direct comparative studies on the oral bioavailability of luteolin versus isolated

luteolin 7-glucuronide are limited; however, by examining the metabolic pathways, we can

infer their comparative absorption and systemic exposure.
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The following table summarizes key pharmacokinetic parameters for luteolin and its glycoside,

which serves as a proxy for understanding the fate of glucuronide forms. It is important to note

that after oral administration, luteolin-7-O-glucoside is largely converted to luteolin before being

absorbed and then metabolized back into various luteolin glucuronides.

Parameter Luteolin
Luteolin 7-O-
Glucoside

Notes

Oral Bioavailability ~26% (in rats) ~10% (in rats)

Bioavailability of

luteolin is low due to

extensive first-pass

metabolism. The

lower bioavailability of

the glucoside reflects

the efficiency of its

conversion and

subsequent

metabolism.

Primary Form in

Circulation

Glucuronide and

sulfate conjugates

Metabolized to

luteolin, then

circulates as luteolin

glucuronides and

other conjugates.

Free luteolin is found

in very low

concentrations in the

plasma.

Major Metabolites

Luteolin-3'-O-

glucuronide (in rats),

Luteolin-3'-O-sulfate

(in humans)

Luteolin-diglucuronide

and luteolin-

glucuronide.

The specific

glucuronide formed

can vary.

Absorption

Mechanism

Passive diffusion of

the aglycone across

the intestinal wall.

Hydrolysis to luteolin

by intestinal enzymes,

followed by absorption

of luteolin.

The glycoside form

itself is not readily

absorbed.
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The data presented is based on methodologies from key in vivo pharmacokinetic studies. A

representative experimental design is outlined below.

Animal Pharmacokinetic Study Protocol
Subjects: Male Sprague-Dawley rats.

Administration:

Luteolin: Oral gavage of 100 mg/kg and intravenous injection of 10 mg/kg.

Luteolin-7-O-glucoside: Oral gavage of 1 g/kg and intravenous injection of 10 mg/kg.

Sample Collection: Blood samples are collected at various time points post-administration.

Plasma is separated for analysis.

Analytical Method: High-performance liquid chromatography (HPLC) is used to quantify the

concentrations of luteolin and its metabolites in the plasma.

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key

pharmacokinetic parameters such as the area under the curve (AUC), maximum

concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability.

Metabolic Pathways and Bioavailability
The metabolic fate of luteolin and luteolin 7-glucuronide is a critical determinant of their

bioavailability. The following diagram illustrates the general pathway.
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Caption: Metabolic pathway of oral luteolin and its glycosides.

Orally ingested luteolin glycosides, such as luteolin 7-glucuronide, undergo hydrolysis to the

aglycone form, luteolin, in the gut. This free luteolin is then absorbed by the intestinal cells,

where it begins to undergo extensive phase II metabolism, primarily glucuronidation, mediated

by UDP-glucuronosyltransferases (UGTs). This metabolic process continues in the liver. The

resulting water-soluble glucuronide and sulfate conjugates are the primary forms that enter

systemic circulation. Free luteolin is present in the plasma at much lower concentrations than

its metabolites.

Conclusion
The bioavailability of luteolin is intrinsically linked to its extensive metabolism into glucuronides

and other conjugates. When luteolin 7-glucuronide is orally administered, it is likely

hydrolyzed to luteolin before absorption, after which it is subject to the same metabolic

processes as orally administered luteolin. The data suggests that the aglycone form, luteolin,

has a higher oral bioavailability compared to its glycoside. However, the predominant

circulating forms for both are the conjugated metabolites. For researchers and drug

developers, this highlights the importance of considering the biological activities of the

metabolites of luteolin, as they are the primary compounds present in the systemic circulation

following oral administration. Future research should focus on direct comparative

pharmacokinetic studies of luteolin and its specific glucuronide metabolites to provide a more

definitive understanding of their relative bioavailability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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